bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid
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Overview
Description
bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid: is a compound with the molecular formula C20H32N6O6S and a molecular weight of 484.5697 . This compound is part of the guanidine family, which is known for its versatility in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Guanylation of Amines: One common method involves the guanylation of amines using cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water.
Thiourea Derivatives: Thiourea derivatives can be used as guanidylating agents.
Industrial Production Methods: Industrial production methods often involve the use of metal-catalyzed guanylation reactions, such as copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and conditions often involve polar aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid involves its ability to form hydrogen bonds and interact with biological molecules such as DNA and proteins . The guanidinium cation formed at physiological pH can interact with negatively charged sites on biological molecules, leading to various biological effects .
Comparison with Similar Compounds
- N,N’-bis(2-hydroxyethyl)guanidine
- N,N’-bis(2-methoxyethyl)guanidine
- N,N’-bis(2-ethoxyethyl)guanidine
Uniqueness: bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid is unique due to its benzyloxyethyl substituent, which provides additional steric and electronic properties compared to other guanidine derivatives . This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C20H32N6O6S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C10H15N3O.H2O4S/c2*11-10(12)13-6-7-14-8-9-4-2-1-3-5-9;1-5(2,3)4/h2*1-5H,6-8H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI Key |
OBVIJKBJSWMGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN=C(N)N.C1=CC=C(C=C1)COCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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